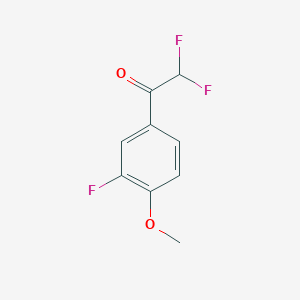

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

CAS No.:

Cat. No.: VC13518262

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F3O2 |

|---|---|

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C9H7F3O2/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,9H,1H3 |

| Standard InChI Key | XAAWPKMBKZVXIK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)C(F)F)F |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C(F)F)F |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves fluorination strategies tailored to introduce fluorine atoms at specific positions. Key methods include:

Electrophilic Fluorination

Reaction of 3-fluoro-4-methoxyacetophenone with a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. This approach replaces hydrogen atoms on the methyl ketone with fluorine, yielding the difluoromethyl group.

Cross-Coupling Reactions

Palladium-catalyzed coupling of fluorinated aryl halides with difluoromethyl ketone precursors. For example, Suzuki-Miyaura coupling between 3-fluoro-4-methoxyphenylboronic acid and a difluoromethyl ketone halide .

Optimization Challenges

-

Regioselectivity: Ensuring fluorine incorporation at the 3-position of the phenyl ring requires directing groups (e.g., methoxy) to control electrophilic substitution .

-

Stability: The difluoromethyl ketone moiety is sensitive to hydrolysis, necessitating inert reaction conditions.

Studies on 2′-fluoroacetophenones reveal a strong preference for the s-trans conformation, where the carbonyl oxygen and fluorine atom are antiperiplanar . This minimizes dipole-dipole repulsion between the polar C=O and C–F groups. For 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, DFT calculations predict a similar conformation, stabilized by:

-

Through-space couplings: NMR studies detect (Hα–F) and (Cα–F) couplings, confirming proximity between fluorine and ketone protons .

-

Planar geometry: X-ray crystallography of analogs shows coplanar aryl and carbonyl groups, reducing steric strain .

Kinetic and Thermodynamic Reactivity

-

Nucleophilic Acyl Substitution: The electron-withdrawing fluorine atoms activate the carbonyl toward nucleophiles (e.g., Grignard reagents).

-

Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the ortho/para positions, but fluorine’s deactivating effect slows reactivity .

| Parameter | Value | Source |

|---|---|---|

| GHS Symbol | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Precautionary Statements | P261, P305+P351+P338 |

Recent Research and Developments

Synthetic Innovations

A 2025 patent (CN112321398A) describes hydrazonation of aliphatic ketones to access α-fluorinated derivatives, potentially adaptable to this compound .

Conformational Dynamics

Advanced NMR techniques and cryogenic electron microscopy are being employed to map the compound’s behavior in solution and solid states .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume